1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride
Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride is a chemical compound with the CAS Number: 1332529-93-7 . Its molecular weight is 207.7 . The IUPAC name for this compound is 1-oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride is 1S/C9H17NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical form of 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride is a powder . It has a molecular weight of 207.7 .
Scientific Research Applications
Synthesis and Structural Properties
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride forms part of a group of compounds known as spiroaminals, characterized by their unique ring systems. These compounds, including 1-oxa-7-azaspiro[5.5]undecane and its derivatives, are of interest due to their significant biological activities and present a challenging target for chemical synthesis. Their synthesis methods and novel skeletons are a key area of study in organic chemistry (Sinibaldi & Canet, 2008).
Biological Applications
Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in synthesizing new derivatives of ciprofloxacin. These derivatives have shown antibacterial activity, particularly against gram-negative and gram-positive strains of bacteria (Lukin et al., 2022).
Antihypertensive Agents : Some derivatives of 1-oxa-9-azaspiro[5.5]undecane have demonstrated significant antihypertensive activity in studies involving spontaneously hypertensive rats. These studies have explored various substitutions on the spirolactam ring to understand their impact on antihypertensive efficacy (Clark et al., 1983).
Treatment of Chronic Kidney Diseases : Certain 1-oxa-9-azaspiro[5.5]undecane-based compounds have been identified as potent inhibitors of soluble epoxide hydrolase, showing potential as orally active agents for treating chronic kidney diseases. These compounds demonstrated excellent bioavailability and inhibitory activity (Kato et al., 2014).
Chemical Behavior and Reactivity
- Spirocyclic Derivatives : The synthesis and chemical behavior of various spirocyclic derivatives of 1-oxa-9-azaspiro[5.5]undecane have been a subject of study, focusing on their reactivity and potential applications in organic synthesis (Kissing & Witkop, 1975).
Potential Therapeutic Applications
Soluble Epoxide Hydrolase Inhibitors : Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been explored for designing inhibitors of soluble epoxide hydrolase, a potential therapeutic target for cardiovascular disease, inflammation, and pain (Lukin et al., 2018).
CCR5 Antagonists : Research has also been conducted on 1-oxa-9-azaspiro[5.5]undecane derivatives as CCR5 antagonists, potentially useful in antiviral therapies. These studies have focused on the synthesis, structure-activity relationships, and antiviral activities of these compounds (Yang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHQKGKDNOTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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